Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound, known for its unique structural properties and chemical reactivity This compound features a thiazole ring, which contributes to its distinct electronic characteristics and potential biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate typically involves multi-step reactions, starting from readily available precursors. One common approach includes the formation of the thiazole ring through a condensation reaction between a suitable thiourea derivative and an α-haloketone. Subsequent ethylation and acylation steps lead to the final product.
Industrial Production Methods
On an industrial scale, the production of this compound might involve optimized reaction conditions such as precise temperature control, catalysts to increase reaction efficiency, and purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl groups, forming aldehydes or carboxylic acids.
Reduction: : The imino group in the compound can be reduced to form corresponding amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: : Halogens or alkylating agents for various substitution reactions.
Major Products Formed
The products vary based on the reaction type but commonly include modified thiazole derivatives, substituted phenyl compounds, and altered ester functionalities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of thiazole chemistry and for designing new compounds with similar scaffolds.
Biology
The thiazole ring in its structure is known for its biological activity. Hence, this compound might be explored for its potential antimicrobial, antifungal, or anticancer properties.
Medicine
Potential applications in drug development due to the biological activity of the thiazole ring and the phenyl group. Researchers are investigating its role as a potential pharmaceutical intermediate.
Industry
In industrial settings, this compound could be used in the synthesis of dyes, pigments, and other materials where its unique chemical properties are beneficial.
Mechanism of Action
The mechanism by which ethyl 2-[2-(ethylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate exerts its effects typically involves interactions with biological targets such as enzymes or receptors. The thiazole ring can interact with enzyme active sites, potentially inhibiting or modifying their activity. The phenyl groups may contribute to binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, the presence of the ethylimino group and the specific substitution pattern on the phenyl ring provide unique reactivity and potentially distinct biological activities.
List of Similar Compounds
Methyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Ethyl 2-[2-(ethylimino)-3-(2,4,6-dimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Each of these compounds shares the core thiazole structure but varies slightly in substitutions, impacting their chemical and biological properties.
There you go! This detailed overview should cover all the key aspects you were looking for. Anything else you need help with?
Properties
IUPAC Name |
ethyl 2-[2-ethylimino-3-(2,4,6-trimethylphenyl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-6-19-18-20(15(11-23-18)10-16(21)22-7-2)17-13(4)8-12(3)9-14(17)5/h8-9,11H,6-7,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRDSCYLQWHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=CS1)CC(=O)OCC)C2=C(C=C(C=C2C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.